1-Hexen-5-yn-3-ol, 3-methyl-

Description

Structural Framework and Functional Group Characterization of Unsaturated Alcohols

Unsaturated alcohols are a class of organic molecules characterized by the presence of at least one carbon-carbon double (alkene) or triple (alkyne) bond, in addition to a hydroxyl (-OH) functional group. weebly.com The term "unsaturated" signifies that the carbon backbone is not bonded to the maximum possible number of hydrogen atoms due to the presence of these multiple bonds. weebly.com The hydroxyl group imparts polarity to the molecule, allowing for hydrogen bonding, which influences physical properties like boiling point and solubility. solubilityofthings.commasterorganicchemistry.comscienceready.com.au

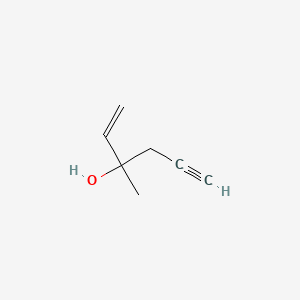

The compound 1-Hexen-5-yn-3-ol (B3379419), 3-methyl- is a prime example of a polyunsaturated tertiary alcohol. An analysis of its IUPAC name reveals its specific structural features:

Hex: The parent chain consists of six carbon atoms.

1-en: A carbon-carbon double bond is located between carbon 1 and carbon 2. weebly.com

5-yn: A carbon-carbon triple bond is located between carbon 5 and carbon 6. weebly.com

3-ol: A hydroxyl (-OH) group is attached to the third carbon atom. weebly.com

3-methyl: A methyl (-CH₃) group is also attached to the third carbon atom.

This specific arrangement means the molecule contains three key functional groups: a terminal alkene, a terminal alkyne, and a tertiary alcohol. The alkene's double bond consists of one strong sigma (σ) bond and one weaker, more reactive pi (π) bond. libretexts.org Similarly, the alkyne's triple bond comprises one sigma bond and two pi bonds, making it a region of high electron density and reactivity. solubilityofthings.com The hydroxyl group is attached to a tertiary carbon, which is bonded to three other carbon atoms, influencing its reactivity compared to primary or secondary alcohols.

Significance of (1-Hexen-5-yn-3-ol, 3-methyl-) as a Synthetic Building Block

The unique structure of 1-Hexen-5-yn-3-ol, 3-methyl-, featuring both a double and a triple bond, classifies it as an enyne. Enynes are highly valuable building blocks in organic synthesis due to their ability to undergo a variety of transformations to create complex molecular structures.

This compound serves as a versatile intermediate, particularly in metal-catalyzed cycloisomerization reactions. These reactions involve the intramolecular rearrangement of the enyne skeleton to form cyclic and bicyclic compounds, which are common motifs in natural products and pharmaceutically active molecules. Catalysts based on transition metals such as platinum (e.g., PtCl₂) and gold have been shown to be highly effective in promoting these transformations. The ability to construct complex carbocyclic frameworks from a relatively simple, linear starting material highlights the significance of this and related enyne alcohols in synthetic strategy.

Versatility Arising from the Alkene, Alkyne, and Hydroxyl Moieties in Organic Transformations

The synthetic versatility of 1-Hexen-5-yn-3-ol, 3-methyl- stems from the distinct reactivity of its three functional groups. This allows for a wide range of selective chemical reactions.

Alkene (Carbon-Carbon Double Bond): The alkene moiety is susceptible to electrophilic addition reactions. solubilityofthings.comlibretexts.org Reagents can add across the double bond, breaking the pi bond to form new single bonds. libretexts.org Common transformations include:

Hydrogenation: Addition of hydrogen (H₂) in the presence of a metal catalyst can saturate the double bond to form an alkane. libretexts.orgpressbooks.pub

Halogenation: Addition of halogens (e.g., Br₂) across the double bond. solubilityofthings.com

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) which typically follows Markovnikov's rule. pressbooks.pub

Alkyne (Carbon-Carbon Triple Bond): The alkyne group is even more reactive than the alkene due to its two pi bonds. pressbooks.pub It can undergo:

Reduction: Alkynes can be selectively reduced. Hydrogenation using a Lindlar catalyst will stop at the alkene stage (specifically a cis-alkene), while using a catalyst like palladium on carbon (Pd/C) results in complete reduction to an alkane. pressbooks.pubschoolwires.net

Electrophilic Addition: Similar to alkenes, alkynes undergo addition reactions with electrophiles, and can react with two equivalents of a reagent. pressbooks.pubmsu.edu

Nucleophilic Addition: The sp-hybridized carbons of the alkyne make it more electrophilic than an alkene, allowing it to undergo nucleophilic addition reactions, a reactivity mode not generally seen in simple alkenes. msu.edu

Acidity of Terminal Alkyne: The hydrogen atom on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base. msu.edu This creates a powerful nucleophile (an acetylide ion) used in carbon-carbon bond-forming reactions.

Hydroxyl (Alcohol) Group: The tertiary hydroxyl group also participates in key reactions:

Oxidation: While primary and secondary alcohols can be oxidized to aldehydes, carboxylic acids, or ketones, tertiary alcohols like this one are resistant to oxidation under standard conditions because the carbon bearing the -OH group does not have a hydrogen atom attached.

Substitution: The hydroxyl group can be converted into a better leaving group and be substituted by a nucleophile.

Rearrangements: The presence of the hydroxyl group in proximity to the unsaturation allows for specific named reactions, such as the oxy-Cope rearrangement, which involves a 1,5-diene system with a hydroxyl group at the C-3 position.

The combination of these three functional groups in a single molecule allows chemists to perform a sequence of reactions, modifying one part of the molecule while leaving the others intact, or using the groups in concert to achieve complex cyclizations. This inherent versatility makes 1-Hexen-5-yn-3-ol, 3-methyl- a powerful tool in the synthesis of intricate organic compounds.

Structure

3D Structure

Properties

CAS No. |

1573-67-7 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

3-methylhex-1-en-5-yn-3-ol |

InChI |

InChI=1S/C7H10O/c1-4-6-7(3,8)5-2/h1,5,8H,2,6H2,3H3 |

InChI Key |

GMBLUXSJUUBWSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)(C=C)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Strategies for 1 Hexen 5 Yn 3 Ol, 3 Methyl

Established Organic Synthesis Routes for Hexenynol Derivatives

The synthesis of hexenynol derivatives, including 1-Hexen-5-yn-3-ol (B3379419), often involves the addition of organometallic reagents to α,β-unsaturated carbonyl compounds. One common approach is the reaction of a suitable Grignard reagent with a vinylic ketone. ccl.net For instance, the synthesis of 1-hexen-5-yn-3-ol has been achieved through a Grignard reaction, though this method can sometimes lead to a mixture of the desired product and a rearranged internal alkyne. ccl.net The formation of such byproducts highlights the challenges in controlling the regioselectivity of these reactions.

Another established method involves the reaction of propargylaldehyde with a suitable Grignard reagent, such as allylmagnesium chloride, to produce compounds like 5-hexen-1-yn-3-ol. ccl.net These foundational methods provide the basis for more advanced and optimized synthetic strategies.

Grignard Reagent Mediated Syntheses

Grignard reagents are powerful tools in the formation of carbon-carbon bonds and are extensively used in the synthesis of alcohols. masterorganicchemistry.com Their application in the preparation of 1-Hexen-5-yn-3-ol, 3-methyl- is a key focus of synthetic efforts.

Optimized Propargylic Grignard Addition to Vinylic Ketones

A significant advancement in the synthesis of 3-Methyl-1-hexene-5-yn-3-ol involves the in situ addition of a propargylic Grignard reagent to a vinylic ketone. ccl.net A particularly effective method utilizes the reaction of propargyl bromide with magnesium turnings in the presence of a catalytic amount of mercuric chloride in dry diethyl ether. This is followed by the dropwise addition of a solution of methyl vinyl ketone and additional propargyl bromide at low temperatures (approximately -20°C to -10°C). ccl.net This low-temperature addition is crucial for minimizing the formation of rearranged byproducts. ccl.net Following the reaction, the mixture is worked up with an ammonium (B1175870) chloride slurry to neutralize the reaction and dissolve excess magnesium and salts. ccl.net This optimized procedure can achieve yields in the range of 50-70%. ccl.net

Table 1: Optimized Grignard Synthesis of 3-Methyl-1-hexene-5-yn-3-ol

| Reactant 1 | Reactant 2 | Reagents | Temperature | Yield | Reference |

| Propargyl bromide | Methyl vinyl ketone | Mg, HgCl₂ (cat.), Diethyl ether | -20°C to -10°C | 50-70% | ccl.net |

Strategies to Suppress Internal Alkyne Isomerization during Grignard Reactions

A primary challenge in the Grignard synthesis of terminal alkynyl alcohols is the potential for rearrangement to more stable internal alkynes. For example, a standard room temperature Grignard synthesis of 1-hexen-5-yne-3-ol can result in an approximate 50/50 mixture of the desired product and the rearranged internal alkyne, 1-hexen-4-yn-3-ol. ccl.net

The key strategy to suppress this isomerization is maintaining a low reaction temperature during the addition of the carbonyl compound to the Grignard reagent. ccl.net By keeping the temperature at approximately -10°C, the formation of the undesired internal alkyne can be effectively prevented, leading to the selective synthesis of the terminal alkynyl alcohol. ccl.net Furthermore, the use of freshly distilled unsaturated carbonyl reactants and anhydrous ether is critical for the success of the reaction. ccl.net The isomerization of propargyl bromide itself to bromoallene can also be a competing reaction, and minimizing this isomerization is advantageous. google.com

Catalytic Synthetic Approaches for Enhanced Selectivity and Yield

To improve upon traditional stoichiometric Grignard reactions, catalytic methods are being explored to enhance selectivity and yield. While the use of mercuric chloride in the Grignard reaction can be considered catalytic, concerns over mercury's toxicity have led to the investigation of alternative catalysts. ccl.netnih.gov

Research has shown that ZnBr₂ can effectively catalyze the formation of propargyl and propargylic Grignard reagents, offering a mercury-free alternative. nih.gov These zinc-catalyzed Grignard reagents have been successfully used in addition reactions with carbonyl compounds. nih.gov

Copper-catalyzed reactions also present a promising avenue. For instance, copper(I) halides have been used to catalyze the synthesis of propargylamines from methyl vinyl ketone derivatives, 1-alkynes, and secondary amines. acs.org Although this specific reaction produces propargylamines, the underlying principle of copper-catalyzed addition to activated alkenes could potentially be adapted for the synthesis of hexenynol derivatives. Furthermore, copper-catalyzed substitution reactions of propargylic ammonium salts with aryl Grignard reagents have demonstrated high regioselectivity. organic-chemistry.org

Lanthanum chloride (LaCl₃) in combination with lithium chloride has also been shown to catalyze the propargylation of Grignard reagents with high regioselectivity and stereospecificity. organic-chemistry.org These catalytic systems offer the potential for more efficient and environmentally benign synthetic routes.

Considerations for Purity and Efficiency in Scalable Production

For the scalable production of 1-Hexen-5-yn-3-ol, 3-methyl-, several factors must be considered to ensure high purity and efficiency. The purity of the starting materials is paramount. Unsaturated carbonyl reactants like methyl vinyl ketone should be distilled immediately before use to remove any polymers or inhibitors. ccl.net Similarly, propargyl bromide should be freshly distilled. ccl.net

The use of anhydrous solvents, typically diethyl ether, is crucial for the success of Grignard reactions, as any moisture will quench the Grignard reagent. ccl.net The reaction workup is also a critical step for isolating a pure product. A well-mixed slurry of crushed ice and ammonium chloride is effective for quenching the reaction and dissolving inorganic salts, facilitating the separation of the ether layer containing the product. ccl.net

For large-scale synthesis, moving away from toxic catalysts like mercuric chloride is a significant consideration. The development of mercury-free catalytic systems, such as those using zinc or copper, is essential for safer and more environmentally friendly industrial processes. nih.govorganic-chemistry.org The efficiency of the reaction, in terms of both yield and reaction time, is also a key factor in scalable production. The optimized Grignard procedure, with its 50-70% yield, provides a solid baseline, but further improvements through catalysis could enhance its industrial viability. ccl.net

Elucidating Advanced Chemical Reactivity and Mechanistic Pathways of 1 Hexen 5 Yn 3 Ol, 3 Methyl

Reactivity Profiles Dictated by Alkene-Alkyne-Alcoholic Functionality

The chemical character of 1-Hexen-5-yn-3-ol (B3379419), 3-methyl- is fundamentally governed by the interplay of its three functional groups: a terminal alkene, a terminal alkyne, and a tertiary alcohol. The alkene and alkyne moieties, with their electron-rich π-systems, are predisposed to act as nucleophiles. The tertiary alcohol, on the other hand, introduces the possibility of elimination reactions and, crucially, enables the Oxy-Cope rearrangement, a powerful transformation in organic synthesis. wikipedia.orgorganic-chemistry.org

Under thermal conditions, the molecule can undergo competing reaction pathways. One significant process is β-hydroxyolefin cleavage, which results in the fragmentation of the molecule. ccl.net Another key reaction is the acetylenic oxy-Cope rearrangement, a type of researchgate.netresearchgate.net-sigmatropic shift. wikipedia.orgccl.net The presence of the methyl group at the 3-position influences the steric and electronic environment of the reactive center, thereby affecting the course and products of these reactions.

Sigmatropic Rearrangements: The Oxy-Cope Mechanistic Paradigm

The Oxy-Cope rearrangement is a variant of the Cope rearrangement where a hydroxyl group is present at the C-3 position of a 1,5-diene system. wikipedia.orgmasterorganicchemistry.com This reaction is particularly noteworthy because the initial enol product tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force and rendering the reaction largely irreversible. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the case of 1-Hexen-5-yn-3-ol, 3-methyl-, the alkyne participates in an analogous acetylenic Oxy-Cope rearrangement.

Vapor Phase Thermolysis and Acetylenic Oxy-Cope Rearrangements of (1-Hexen-5-yn-3-ol, 3-methyl-)

Vapor phase thermolysis of 1-Hexen-5-yn-3-ol, 3-methyl- in a flow system at elevated temperatures (350-390°C) initiates the acetylenic oxy-Cope rearrangement. ccl.net This process involves a concerted reorganization of electrons, leading to the formation of an allenic enol intermediate which then ketonizes to the final product. ccl.net The reaction demonstrates the participation of the triple bond in a Cope-type rearrangement, a phenomenon that has been observed in other acetylenic systems. ccl.net

Formation and Characterization of Novel Rearrangement Products (e.g., 5,6-Heptadien-2-one, 1-Acetyl-2-vinylcyclopropane)

The thermal rearrangement of 3-methyl-1-hexen-5-yn-3-ol in the gas phase yields two primary products: 5,6-heptadien-2-one and 1-acetyl-2-vinylcyclopropane. ccl.net The formation of 5,6-heptadien-2-one is the expected product from a standard acetylenic oxy-Cope rearrangement. However, the presence of 1-acetyl-2-vinylcyclopropane suggests a more complex reaction manifold. ccl.net The formation of this cyclopropane (B1198618) derivative is attributed to the steric influence of the additional methyl group, which allows a competing [4.1.0]-bicyclic intermediate pathway to become favorable. ccl.net

The product distribution from the thermolysis of 1-Hexen-5-yn-3-ol and its 3-methyl derivative is detailed in the table below.

| Reactant | Temperature (°C) | Products |

| 1-Hexen-5-yn-3-ol | 350-390 | 4,5-Hexadienal, 3-Cyclopentenecarboxaldehyde, Acrolein, Allene (B1206475) ccl.net |

| 3-methyl-1-hexen-5-yn-3-ol | High | 5,6-Heptadien-2-one, 1-Acetyl-2-vinylcyclopropane, Methyl vinyl ketone ccl.net |

Investigation of Concerted Versus Stepwise Mechanistic Pathways

A key question in the study of these rearrangements is whether they proceed through a concerted mechanism, where all bond-breaking and bond-forming events occur simultaneously, or a stepwise mechanism involving discrete intermediates. For the formation of 5,6-heptadien-2-one from 3-methyl-1-hexen-5-yn-3-ol, the concurrent production of methyl vinyl ketone has led to the proposal of a stepwise mechanism. ccl.net However, for the parent compound, 1-hexen-5-yn-3-ol, the kinetic data, including an activation energy of approximately 20 kcal/mol for the formation of 3-cyclopentenecarboxaldehyde, are consistent with a concerted electrocyclic reaction involving an enol intermediate. ccl.net Theoretical studies on related systems also suggest that while the initial Cope rearrangement may be concerted, subsequent transformations can proceed through either concerted or stepwise pathways. researchgate.net

Impact of Reaction Conditions (Temperature, Residence Time, Pressure) on Product Distribution and Reaction Kinetics

The distribution of products from the vapor phase thermolysis of 1-Hexen-5-yn-3-ol is sensitive to the reaction conditions. The extent of β-hydroxyolefin cleavage, which yields acrolein and allene, is independent of the residence time in the hot zone but increases with temperature, indicating a higher activation energy for this pathway compared to the rearrangement processes. ccl.net Conversely, the yield of 3-cyclopentenecarboxaldehyde increases with both increasing temperature and residence time. ccl.net This suggests that it is formed from a secondary reaction of the initial oxy-Cope product. The pressure in the flow system also influences the relative residence time and thus can affect the product ratios. ccl.net

Intermediacy of Allenols in Rearrangement Processes

The formation of the observed products in the thermolysis of acetylenic alcohols like 1-Hexen-5-yn-3-ol is best explained by the intermediacy of allenols (or hydroxyallenes). ccl.netarchive.org The initial acetylenic oxy-Cope rearrangement leads to an allenol, which is an enol of an allenic ketone. ccl.net This highly reactive intermediate can then undergo several subsequent reactions. It can ketonize to form the allenic ketone (e.g., 5,6-heptadien-2-one), or it can undergo further electrocyclic reactions to form cyclic products like 3-cyclopentenecarboxaldehyde. ccl.netccl.net Deuterium labeling studies have provided evidence for the intermediacy of these allenols and their role in the formation of the final products. ccl.net

Oxidation and Reduction Chemistry of Unsaturated Alcohols

The presence of both an alkene and an alkyne, in addition to a tertiary alcohol, makes 3-methyl-1-hexen-5-yn-3-ol a substrate of interest for selective oxidation and reduction reactions. The challenge lies in achieving chemoselectivity, targeting one functional group while preserving the others.

Selective Oxidation to Aldehydes, Ketones, or Carboxylic Acids

While the tertiary alcohol of 3-methyl-1-hexen-5-yn-3-ol is resistant to oxidation under standard conditions, the unsaturated carbon-carbon bonds can be selectively oxidized. The oxidation of the parent compound, 1-hexen-5-yn-3-ol, can lead to the corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. However, for the 3-methyl substituted analogue, oxidative cleavage of the double or triple bond would be required to form such products, a process that often necessitates harsh conditions and may lead to a mixture of products.

More controlled oxidation methods can target the allylic or propargylic positions, though the quaternary nature of the C3 carbon in 3-methyl-1-hexen-5-yn-3-ol precludes direct oxidation at this center to a ketone. The reactivity is thus focused on the vinyl and ethynyl (B1212043) groups.

| Oxidizing Agent | Potential Product(s) from 3-methyl-1-hexen-5-yn-3-ol | Remarks |

| Ozone (O₃), followed by reductive or oxidative workup | Cleavage of the C=C bond leading to a ketone and formaldehyde (B43269) (reductive) or a carboxylic acid and carbon dioxide (oxidative). | The alkyne can also react, potentially leading to a complex mixture. |

| Potassium Permanganate (KMnO₄) (cold, dilute) | Diol formation at the C=C bond. | Further oxidation is possible under stronger conditions. |

| Ruthenium Tetroxide (RuO₄) | Oxidative cleavage of either the alkene or alkyne. | A very powerful oxidizing agent, often leading to cleavage of multiple bonds. |

Controlled Hydrogenation and Other Reduction Methodologies

The reduction of 3-methyl-1-hexen-5-yn-3-ol offers the potential for selective saturation of the double and/or triple bonds. The choice of catalyst and reaction conditions is crucial for achieving the desired outcome. For the related compound 1-hexen-5-yn-3-ol, hydrogenation using a palladium on carbon catalyst can convert both the alkyne and alkene groups to the corresponding alkane.

Selective hydrogenation is a more nuanced process. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a well-established system for the semi-hydrogenation of alkynes to cis-alkenes. Applying this to 3-methyl-1-hexen-5-yn-3-ol would be expected to selectively reduce the alkyne to a cis-alkene, yielding (Z)-3-methyl-1,5-hexadien-3-ol. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically favor the formation of trans-alkenes from alkynes.

| Reduction Method | Target Functionality | Expected Major Product |

| H₂, Lindlar's Catalyst | Alkyne | (Z)-3-methyl-1,5-hexadien-3-ol |

| Na, NH₃ (l) | Alkyne | (E)-3-methyl-1,5-hexadien-3-ol |

| H₂, Pd/C | Alkene and Alkyne | 3-methyl-1-hexan-3-ol |

| H₂, Wilkinson's Catalyst (RhCl(PPh₃)₃) | Alkene | 3-methyl-5-hexen-3-ol (B75410) |

Nucleophilic Substitution Reactions at the Hydroxyl Center

The tertiary nature of the alcohol in 3-methyl-1-hexen-5-yn-3-ol makes it susceptible to nucleophilic substitution reactions, typically proceeding through an SN1 mechanism. ysu.edu The hydroxyl group is a poor leaving group, so it must first be protonated by an acid to form a good leaving group, water. ysu.edulibretexts.org This is followed by the departure of the leaving group to form a tertiary carbocation, which is then attacked by a nucleophile. ysu.edu

The stability of the tertiary carbocation is a key factor in these reactions. The reaction of tertiary alcohols with hydrogen halides (HX) is a classic example, with the reactivity order being HI > HBr > HCl. libretexts.org

A significant challenge in the nucleophilic substitution of chiral tertiary alcohols is the potential for racemization due to the formation of a planar carbocation intermediate. However, recent advances have shown that stereospecific substitutions at tertiary centers are possible under certain conditions, often involving the formation of tight ion pairs that shield one face of the carbocation from the nucleophile. nih.govrsc.org

Cycloisomerization and Transition Metal Catalyzed Transformations

The 1,5-enyne scaffold of 3-methyl-1-hexen-5-yn-3-ol is ideal for transition metal-catalyzed cycloisomerization reactions, which can lead to the rapid construction of complex cyclic and bicyclic systems. Platinum and gold catalysts are particularly effective in activating the alkyne moiety towards intramolecular attack by the alkene.

Platinum(II) Chloride Catalysis in Cycloisomerization

Platinum(II) chloride is a powerful catalyst for the cycloisomerization of enynols. nih.gov The reaction is initiated by the electrophilic activation of the alkyne by the platinum catalyst. For 1,6-enyne-ols, this activation leads to the formation of a cationic platinum-alkenyl species. nih.gov In the case of 3-methyl-1-hexen-5-yn-3-ol, a 1,5-enyne, the platinum-activated alkyne would be susceptible to intramolecular attack by the tethered alkene. This can lead to the formation of various cyclic products, including those with a bicyclo[3.1.0]hexane skeleton. The specific outcome can be influenced by the substrate and reaction conditions. While specific studies on 3-methyl-1-hexen-5-yn-3-ol are not prevalent, the general mechanism suggests a rich potential for forming complex carbocycles.

Gold(I)-Catalyzed Tandem Cyclizations and Intermolecular Trapping Reactions

Gold(I) catalysts have emerged as exceptionally mild and efficient promoters of enyne cycloisomerizations. beilstein-journals.org The carbophilic nature of gold(I) leads to potent activation of the alkyne, facilitating nucleophilic attack by the alkene. beilstein-journals.org This can initiate a cascade of reactions, including tandem cyclizations.

For enynes bearing propargylic carboxylates, gold(I) catalysis can trigger a 1,3-acyloxy migration followed by a Nazarov cyclization and even an aldol (B89426) addition cascade, leading to densely functionalized bicyclic products. rsc.orgnih.gov While 3-methyl-1-hexen-5-yn-3-ol has a free hydroxyl group, its derivatization to an acetate or other ester would open up these complex reaction pathways. Gold-catalyzed reactions of enynes can also be trapped intermolecularly, for instance, with nitrones, to form bicyclic oxazine (B8389632) derivatives. beilstein-journals.org The versatility of gold catalysis suggests that 3-methyl-1-hexen-5-yn-3-ol could be a precursor to a wide array of intricate molecular architectures.

| Catalyst | Key Intermediate Type | Potential Product Skeletons |

| Platinum(II) Chloride | Platinum-alkenyl species | Bicyclo[3.1.0]hexane, other carbocycles |

| Gold(I) Chloride/Phosphine Complexes | Gold-activated alkyne, cyclopropyl (B3062369) gold-carbene | Bicyclo[3.1.0]hexane, polycyclic systems via cascades |

Mechanistic Insights into Oxonium Ion Formation and Pinacol-Type Rearrangements

The reactivity of 1-hexen-5-yn-3-ol, 3-methyl- under acidic conditions is characterized by the formation of an oxonium ion intermediate, which can subsequently undergo rearrangements, including those analogous to the Pinacol rearrangement. The presence of both a tertiary alcohol and sites of unsaturation (an alkene and an alkyne) within the molecule provides pathways for complex intramolecular transformations.

Under acidic conditions, the hydroxyl group of 1-hexen-5-yn-3-ol, 3-methyl- is protonated by a strong acid to form a tertiary oxonium ion. masterorganicchemistry.comwikipedia.org This process is a rapid and reversible acid-base reaction. The formation of the oxonium ion is a critical first step, as it transforms the hydroxyl group, which is a poor leaving group, into a good leaving group (water). organicchemistrytutor.com

Following the formation of the oxonium ion, the departure of a water molecule leads to the generation of a tertiary carbocation. This carbocation is a key intermediate that can drive subsequent rearrangement reactions. The stability of this carbocation influences the reaction pathway. In the case of 1-hexen-5-yn-3-ol, 3-methyl-, the resulting carbocation is at a tertiary center, which is relatively stable.

One of the significant rearrangement pathways for 1,2-diols is the Pinacol rearrangement, which occurs under acidic conditions and involves the migration of a substituent to an adjacent carbocationic center. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While 1-hexen-5-yn-3-ol, 3-methyl- is not a vicinal diol, analogous 1,2-shifts can occur from the adjacent carbon atoms to the carbocationic center. The driving force for this rearrangement is the formation of a more stable carbocation, often a resonance-stabilized oxonium ion which is an intermediate to the final ketone or aldehyde product. organicchemistrytutor.com

For 1-hexen-5-yn-3-ol, 3-methyl-, the tertiary carbocation formed after the loss of water can be stabilized by the migration of either the methyl group or the vinyl group. The migratory aptitude of different groups generally follows the order: hydride > aryl > alkyl. While a direct comparison for vinyl versus methyl is specific to the reaction conditions, the migration of the vinyl group can lead to a resonance-stabilized carbocation.

Propargyl alcohols, a class of compounds to which 1-hexen-5-yn-3-ol, 3-methyl- belongs, are known to undergo various rearrangements. escholarship.orgnih.gov These reactions are often catalyzed by acids or metal complexes and can lead to the formation of α,β-unsaturated carbonyl compounds through mechanisms like the Meyer-Schuster rearrangement. escholarship.org In these pathways, the protonated alcohol can rearrange via a 1,3-shift of the hydroxyl group, or through the formation of an allene intermediate, ultimately tautomerizing to the enone.

The table below summarizes the key steps and intermediates in the acid-catalyzed rearrangement of 1-hexen-5-yn-3-ol, 3-methyl-.

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group | Tertiary oxonium ion |

| 2 | Loss of water | Tertiary carbocation |

| 3 | 1,2-migratory shift (e.g., methyl or vinyl) | Rearranged carbocation |

| 4 | Deprotonation/Reaction with a nucleophile | Final rearranged product (e.g., ketone or aldehyde) |

Integration into Click Chemistry for Bioconjugation and Library Synthesis

The terminal alkyne functionality of 1-hexen-5-yn-3-ol, 3-methyl- makes it a prime candidate for integration into click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.de This reaction is a cornerstone of bioconjugation and library synthesis due to its high efficiency, specificity, mild reaction conditions, and the chemical stability of the resulting triazole linkage. acs.org

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This reaction is highly reliable and proceeds under aqueous conditions, making it suitable for modifying biological molecules. researchgate.netnih.gov The presence of the tertiary alcohol and the vinyl group in 1-hexen-5-yn-3-ol, 3-methyl- does not typically interfere with the CuAAC reaction, which is highly specific for the terminal alkyne and azide functional groups.

In the context of bioconjugation, 1-hexen-5-yn-3-ol, 3-methyl- can be used to introduce a reactive handle onto biomolecules such as proteins, nucleic acids, or lipids that have been functionalized with an azide group. researchgate.net The resulting conjugate would link the biomolecule to the hexenynol moiety via a stable triazole ring. This approach allows for the site-specific modification of biomolecules, enabling the attachment of reporter molecules, drugs, or other functional groups.

The modular nature of click chemistry also makes 1-hexen-5-yn-3-ol, 3-methyl- a valuable building block for the synthesis of compound libraries. By reacting it with a diverse collection of azide-containing molecules, a library of compounds with a common core structure but varied peripheral groups can be rapidly assembled. This is particularly useful in drug discovery and materials science for the high-throughput screening of new compounds with desired properties.

The table below outlines the components and products of a typical CuAAC reaction involving 1-hexen-5-yn-3-ol, 3-methyl-.

| Component | Role | Example |

| Alkyne | The building block with the terminal alkyne | 1-Hexen-5-yn-3-ol, 3-methyl- |

| Azide | The complementary reactive partner | An azide-functionalized biomolecule or small molecule |

| Catalyst | Facilitates the cycloaddition | Copper(I) salt (e.g., CuI, CuSO₄ with a reducing agent) |

| Ligand | Stabilizes the Cu(I) catalyst | Tris-(benzyltriazolylmethyl)amine (TBTA) or other nitrogen-based ligands |

| Solvent | The reaction medium | Often a mixture of water and an organic solvent (e.g., t-butanol, DMSO) |

| Product | The resulting conjugate | A 1,4-disubstituted 1,2,3-triazole |

The versatility of the remaining alkene and hydroxyl functionalities in the clicked product provides further opportunities for subsequent chemical modifications, allowing for the creation of even more complex and multifunctional molecular architectures.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and analysis of 1-Hexen-5-yn-3-ol (B3379419), 3-methyl-, particularly in resolving it from isomers and reaction byproducts.

Vapor Phase Chromatography (VPC) for Isomer Resolution

Vapor Phase Chromatography (VPC), a term often used interchangeably with Gas Chromatography (GC), is a powerful technique for separating volatile compounds. In the context of 1-Hexen-5-yn-3-ol, 3-methyl-, VPC is crucial for resolving it from its isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within the column. The choice of stationary phase is critical; polar columns are often employed for the separation of polar analytes like alcohols. chromatographyonline.comodinity.com The resolution of isomers, such as positional or stereoisomers, can be challenging and may require specialized columns or techniques like multidimensional GC. vurup.sk For instance, the separation of diastereomeric alcohols can be enhanced by derivatization to esters, which may exhibit greater differences in boiling points and thus better separation on a non-polar column. google.com

Gas Chromatography (GC) for Mixture Analysis and Product Identification

Gas Chromatography (GC), frequently coupled with a mass spectrometer (GC-MS), is a cornerstone for the analysis of reaction mixtures containing 1-Hexen-5-yn-3-ol, 3-methyl-. This technique allows for both the separation of individual components and their subsequent identification. For instance, in studies of the thermolysis of 3-methyl-1-hexen-5-yn-3-ol, GC has been instrumental in identifying the resulting products, such as 5,6-heptadien-2-one and 1-acetyl-2-vinylcyclopropane. ccl.netccl.net The retention time of the compound in the GC column provides a qualitative measure for identification, while the peak area can be used for quantitative analysis. odinity.com The retention index, a normalized measure of retention, is a more robust identifier than retention time alone as it is less susceptible to variations in experimental conditions. nih.govglsciences.com

Table 1: GC Analysis Parameters for Related Compounds

| Parameter | Value | Reference |

| Column Type | Polar (e.g., Wax type) | chromatographyonline.com |

| Column Type | Non-polar (e.g., DB-5) | vurup.sk |

| Detector | Thermal Conductivity Detector (TCD) | odinity.com |

| Detector | Flame Ionization Detector (FID) | glsciences.com |

| Coupled Technique | Mass Spectrometry (MS) | ccl.netnih.gov |

This table presents typical parameters used in the GC analysis of alcohols and related volatile compounds, providing a basis for the analysis of 1-Hexen-5-yn-3-ol, 3-methyl-.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a "fingerprint" of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Determination and Isomer Differentiation

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 1-Hexen-5-yn-3-ol, 3-methyl-. The distinct vibrational frequencies of the hydroxyl (O-H), carbon-carbon double (C=C), and carbon-carbon triple (C≡C) bonds, as well as the terminal alkyne (≡C-H) bond, give rise to characteristic absorption bands in the IR spectrum. The broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, is indicative of the alcohol group. rsc.org The C=C stretching vibration of the vinyl group is expected around 1645 cm⁻¹, while the C≡C stretching of the terminal alkyne appears in the 2100-2140 cm⁻¹ region. A sharp and characteristic band for the ≡C-H stretch is anticipated around 3300 cm⁻¹. These characteristic peaks allow for the confirmation of the compound's structural integrity. ccl.net

Table 2: Predicted Infrared Absorption Frequencies for 1-Hexen-5-yn-3-ol, 3-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) | rsc.org |

| ≡C-H (Alkyne) | Stretching | ~3300 (sharp) | |

| C=C (Alkene) | Stretching | ~1645 | |

| C≡C (Alkyne) | Stretching | 2100 - 2140 |

This table outlines the expected IR absorption bands for the key functional groups present in 1-Hexen-5-yn-3-ol, 3-methyl-, based on data from analogous structures.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a complementary vibrational analysis to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. For molecules with both IR and Raman activity, the two techniques can provide a more complete picture of the vibrational modes. The C≡C and C=C stretching vibrations in enyne systems are typically strong and well-defined in Raman spectra, making it a useful tool for characterizing the unsaturated moieties of 1-Hexen-5-yn-3-ol, 3-methyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules, including 1-Hexen-5-yn-3-ol, 3-methyl-. Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, the vinyl protons of the -CH=CH₂ group are expected to appear as a complex multiplet in the downfield region (typically δ 5-6 ppm). rsc.orgyoutube.com The acetylenic proton (-C≡CH) would likely resonate as a singlet or a narrow triplet around δ 2-3 ppm. The methyl group protons would appear as a singlet in the upfield region. The protons of the methylene (B1212753) group adjacent to the alkyne would also have a characteristic chemical shift.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the vinyl group would appear in the δ 110-140 ppm range, while the acetylenic carbons would resonate in the δ 70-90 ppm region. The carbon bearing the hydroxyl group and the methyl group would have a distinct chemical shift, typically in the δ 60-80 ppm range for the alcohol-bearing carbon. rsc.org The methyl carbon would appear at a higher field. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, definitively confirming the structure of 1-Hexen-5-yn-3-ol, 3-methyl-. acs.org

Proton NMR (¹H NMR) for Assignment of Vinyl, Aliphatic, and Hydroxyl Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential tool for identifying the specific proton environments within the 1-Hexen-5-yn-3-ol, 3-methyl- molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, allowing for the assignment of protons associated with the vinyl, aliphatic, hydroxyl, and methyl functional groups.

The vinyl protons attached to the carbon-carbon double bond are expected to resonate in the downfield region of the spectrum, typically between 4.5 and 7.0 ppm, due to the deshielding effect of the π-system oregonstate.edu. Data from the related compound 1-Hexen-3-ol shows vinyl protons in the range of 5.0 to 5.9 ppm chemicalbook.com. The terminal alkynyl proton is anticipated to appear in the range of 2.5 to 3.5 ppm oregonstate.edu. The hydroxyl (-OH) proton signal is typically a broad singlet and its chemical shift can vary, generally appearing between 1 and 5 ppm libretexts.org. The aliphatic protons of the methylene group (CH₂) adjacent to the alkyne and the methyl-substituted carbon will have shifts influenced by these neighboring groups. The protons of the methyl group (CH₃) attached to the tertiary alcohol carbon are expected to produce a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Hexen-5-yn-3-ol, 3-methyl-

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Vinyl Protons (H-1, H-2) | 5.0 - 6.0 | dd, ddt |

| Methylene Protons (H-4) | ~2.5 | s (or finely split) |

| Alkynyl Proton (H-6) | 2.5 - 3.5 | t |

| Methyl Protons | ~1.3 | s |

| Hydroxyl Proton | 1.0 - 5.0 | br s |

This table contains predicted data based on the compound's structure and typical chemical shift values.

Carbon NMR (¹³C NMR) for Carbon Backbone and Functional Group Positioning

Carbon-13 NMR spectroscopy provides critical information about the carbon skeleton of 1-Hexen-5-yn-3-ol, 3-methyl-. Each unique carbon atom in the molecule produces a distinct peak in the spectrum, allowing for the confirmation of the carbon backbone and the position of functional groups.

The carbons of the vinyl group (C-1 and C-2) are expected to have chemical shifts in the range of 110-140 ppm libretexts.org. The tertiary carbon atom bonded to the hydroxyl group (C-3) would appear further downfield, typically in the 70-80 ppm range, due to the electronegativity of the oxygen atom libretexts.org. The carbons of the terminal alkyne (C-5 and C-6) are also found in a characteristic region, generally between 70 and 90 ppm libretexts.org. The methyl carbon and the methylene carbon will resonate at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Hexen-5-yn-3-ol, 3-methyl-

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 (Vinyl) | ~114 |

| C-2 (Vinyl) | ~140 |

| C-3 (Alcohol) | 70 - 80 |

| C-4 (Methylene) | ~40 |

| C-5 (Alkyne) | 70 - 90 |

| C-6 (Alkyne) | 70 - 90 |

| Methyl Carbon | 25 - 30 |

This table contains predicted data based on the compound's structure and typical chemical shift values.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of 1-Hexen-5-yn-3-ol, 3-methyl- is C₇H₁₀O, corresponding to a molecular weight of approximately 110.15 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 110. The fragmentation of the molecule is influenced by the stability of the resulting carbocations and neutral fragments. For 1-Hexen-5-yn-3-ol, 3-methyl-, characteristic fragmentation would include the loss of a methyl group ([M-15]⁺) to form a stable tertiary cation, resulting in a prominent peak at m/z 95. Other likely fragmentations include the loss of water ([M-18]⁺) from the alcohol, leading to a peak at m/z 92, and cleavage of the bond between C-3 and C-4. Mass spectra of related compounds like 5-methyl-1-hexyn-3-ol (B1585106) and 3-methyl-5-hexen-3-ol (B75410) also show characteristic fragmentation patterns that can be used for comparison nist.govnist.gov.

Table 3: Predicted Mass Spectrometry Fragments for 1-Hexen-5-yn-3-ol, 3-methyl-

| m/z Value | Predicted Fragment | Description |

| 110 | [C₇H₁₀O]⁺ | Molecular Ion |

| 95 | [C₆H₇O]⁺ | Loss of a methyl group (CH₃) |

| 92 | [C₇H₈]⁺ | Loss of water (H₂O) |

| 82 | [C₆H₁₀]⁺ | Loss of an ethyl group (C₂H₅) |

| 67 | [C₅H₇]⁺ | Further fragmentation |

This table contains predicted data based on the compound's structure and common fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. While nominal mass spectrometry provides the integer mass of the molecular ion, HRMS can measure the mass to several decimal places. This precision allows for the unambiguous determination of a compound's molecular formula.

For 1-Hexen-5-yn-3-ol, 3-methyl-, the calculated exact mass is 110.0732 Da. An HRMS measurement yielding a mass very close to this value would confirm the molecular formula as C₇H₁₀O, differentiating it from other potential compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Profiling and Product Yield Determination

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures, identifying individual components, and quantifying their relative amounts. For instance, GC-MS has been used in the analysis of related compounds like 3-Methyl-5-hexen-3-ol nih.gov.

In a typical application, a reaction mixture would be injected into the GC, where 1-Hexen-5-yn-3-ol, 3-methyl- is separated from starting materials, byproducts, and solvents based on its boiling point and interaction with the stationary phase. As the compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. This spectrum serves as a fingerprint for identification.

Furthermore, GC-MS is a powerful tool for quantitative analysis. By integrating the area of the chromatographic peak corresponding to 1-Hexen-5-yn-3-ol, 3-methyl- and comparing it to the peak area of a known amount of an internal standard, the precise yield of the compound in a synthesis can be determined. Purity can also be assessed by examining the relative areas of all peaks in the chromatogram nist.gov.

Computational and Theoretical Chemistry Approaches in Studying 1 Hexen 5 Yn 3 Ol, 3 Methyl

Application of Quantum Chemical Theory in Reaction Pathway Elucidation

Quantum chemical theories are instrumental in mapping out the potential reaction pathways for molecules like 1-Hexen-5-yn-3-ol (B3379419), 3-methyl-. By solving the Schrödinger equation for the molecular system, researchers can determine the energies of reactants, products, intermediates, and transition states. This allows for the elucidation of detailed reaction mechanisms that might be difficult to probe experimentally. For instance, in reactions involving the hydroxyl, vinyl, and ethynyl (B1212043) groups of 1-Hexen-5-yn-3-ol, 3-methyl-, quantum chemistry can predict the most likely sites of attack for various reagents and the energetic feasibility of different reaction cascades, such as cyclizations or additions.

Computational studies on similar unsaturated alcohols have demonstrated the power of these methods in understanding complex reaction landscapes. For example, quantum chemical calculations can be employed to investigate the mechanism of transition-metal-catalyzed reactions, which are common for compounds with multiple reactive sites like 1-Hexen-5-yn-3-ol, 3-methyl-. acs.orgnih.gov These calculations can reveal the intricate steps of catalyst activation, substrate coordination, and product formation.

Illustrative Example of a Reaction Pathway Analysis:

Below is a hypothetical data table illustrating the kind of information that could be obtained from a quantum chemical study of a reaction involving 1-Hexen-5-yn-3-ol, 3-methyl-.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (1-Hexen-5-yn-3-ol, 3-methyl- + Reagent) | 0.0 | Initial state |

| 2 | Transition State 1 (TS1) | +15.2 | Formation of an intermediate complex |

| 3 | Intermediate 1 | -5.7 | A transient species formed during the reaction |

| 4 | Transition State 2 (TS2) | +20.5 | The rate-determining step of the reaction |

| 5 | Products | -12.3 | Final products of the reaction |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for 1-Hexen-5-yn-3-ol, 3-methyl-.

Density Functional Theory (DFT) for Transition State Analysis and Regioselectivity Predictions

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules like 1-Hexen-5-yn-3-ol, 3-methyl-. DFT is particularly powerful for locating and characterizing transition states, which are the energetic maxima along a reaction coordinate and are crucial for understanding reaction kinetics. By analyzing the geometry and electronic structure of a transition state, chemists can gain insights into the factors that control the reaction rate.

For a molecule with multiple reactive sites such as the double bond and triple bond in 1-Hexen-5-yn-3-ol, 3-methyl-, DFT can be used to predict the regioselectivity of reactions. By comparing the activation energies for addition reactions at different positions, it is possible to determine which product is kinetically favored. For example, in an electrophilic addition reaction, DFT calculations could predict whether the electrophile adds preferentially to the vinyl or the ethynyl group. Computational studies on other organic reactions have successfully used DFT to explain and predict regioselectivity. acs.orgnih.gov

Hypothetical DFT Results for Regioselectivity:

This table illustrates how DFT could be used to predict the regioselectivity of a hypothetical reaction on 1-Hexen-5-yn-3-ol, 3-methyl-.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| Addition to C1-C2 (vinyl group) | 18.5 | Yes |

| Addition to C5-C6 (ethynyl group) | 25.1 | No |

Note: The data in this table is for illustrative purposes only.

Molecular Dynamics and Modeling for Conformational and Interaction Studies

While quantum chemical methods are excellent for studying reactions, molecular dynamics (MD) simulations and molecular modeling are better suited for exploring the conformational landscape and intermolecular interactions of 1-Hexen-5-yn-3-ol, 3-methyl-. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. This can be used to identify the most stable conformations (arrangements of atoms in space) and the energy barriers between them. Understanding the preferred conformations is crucial as it can significantly influence the molecule's reactivity.

Molecular modeling can also be used to study how 1-Hexen-5-yn-3-ol, 3-methyl- interacts with other molecules, such as solvents or biological macromolecules. By simulating the molecule in different environments, researchers can predict its solubility, binding affinity to a receptor, or its behavior at an interface. These studies are particularly relevant in fields like drug discovery and materials science. google.com

Example of Conformational Analysis Data:

The following table provides a hypothetical summary of a conformational analysis of 1-Hexen-5-yn-3-ol, 3-methyl-.

| Conformer | Dihedral Angle (°C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.0 | 65 |

| 2 | 180 | 1.2 | 30 |

| 3 | -60 | 2.5 | 5 |

Note: This data is illustrative and not based on actual calculations for 1-Hexen-5-yn-3-ol, 3-methyl-.

Kinetic Parameter Derivations and Mechanistic Insights from Theoretical Calculations

Theoretical calculations can provide quantitative predictions of kinetic parameters, such as rate constants and activation energies, which are essential for understanding and controlling chemical reactions. Using transition state theory in conjunction with the energetic information obtained from quantum chemical calculations, it is possible to estimate the rate of a reaction at a given temperature. These theoretical predictions can be compared with experimental kinetic data to validate the proposed reaction mechanism.

For 1-Hexen-5-yn-3-ol, 3-methyl-, theoretical derivations of kinetic parameters could help in optimizing reaction conditions for desired transformations. For instance, by calculating the activation energies for competing reaction pathways, one could identify the temperature range that favors the formation of a specific product. Computational studies have been successfully used to gain mechanistic and kinetic insights into the reactions of other organic molecules.

Illustrative Table of Calculated Kinetic Parameters:

This table shows a hypothetical set of calculated kinetic parameters for a reaction involving 1-Hexen-5-yn-3-ol, 3-methyl-.

| Reaction | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) | Rate Constant at 298 K (k, s⁻¹) |

| Cyclization | 22.3 | 1.5 x 10¹² | 3.4 x 10⁻⁵ |

| Dimerization | 28.9 | 8.2 x 10¹¹ | 7.1 x 10⁻¹⁰ |

Note: The values in this table are for illustrative purposes only.

Chemoinformatics for Structure-Reactivity Relationships and Virtual Screening

Chemoinformatics utilizes computational techniques to analyze large datasets of chemical information. For a molecule like 1-Hexen-5-yn-3-ol, 3-methyl-, chemoinformatics tools can be used to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships (QSRR). By analyzing a series of related compounds and their experimentally determined properties (e.g., biological activity or reaction rates), QSAR/QSRR models can be developed to predict the properties of new, untested molecules. These models can accelerate the discovery of new compounds with desired characteristics.

Virtual screening is another powerful chemoinformatics technique where large libraries of virtual compounds are computationally evaluated for their potential to interact with a specific biological target, such as an enzyme. Although there is no specific information on the application of 1-Hexen-5-yn-3-ol, 3-methyl- in this context, its structural motifs could be used as a starting point for designing libraries of compounds for virtual screening in drug discovery programs. nih.govresearchgate.net

Hypothetical QSAR Model Parameters:

This table illustrates the type of data that might be generated in a QSAR study.

| Descriptor | Coefficient | p-value | Contribution to Activity |

| LogP (Lipophilicity) | 0.45 | < 0.01 | Positive |

| Molecular Weight | -0.12 | 0.03 | Negative |

| Dipole Moment | 0.28 | < 0.01 | Positive |

Note: This data is illustrative and does not represent a real QSAR model for 1-Hexen-5-yn-3-ol, 3-methyl-.

Strategic Applications in Advanced Organic Synthesis and Material Sciences

Utilizing (1-Hexen-5-yn-3-ol, 3-methyl-) as a Precursor for Complex Organic Architectures

The bifunctional nature of 1-Hexen-5-yn-3-ol (B3379419), 3-methyl- makes it an exemplary starting material for the synthesis of complex molecular frameworks. The presence of both an alkene and an alkyne in a 1,6-enyne arrangement allows for a variety of powerful intramolecular cyclization reactions. These transformations are fundamental in constructing cyclic and polycyclic systems that form the core of many natural products and pharmaceuticals.

One of the most significant applications of enynes is the Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition that combines the alkene, the alkyne, and a carbon monoxide molecule to form an α,β-cyclopentenone. nih.govwikipedia.org This reaction, typically mediated by cobalt, rhodium, or other transition metals, is a highly effective method for creating five-membered rings. wikipedia.orgmdpi.com The intramolecular version of the PKR using a substrate like 1-Hexen-5-yn-3-ol, 3-methyl- would lead to the formation of a bicyclic system, a common motif in architecturally complex natural products. nih.govmdpi.com The reaction's utility is vast, enabling the construction of 5,5-, 5,6-, and 5,7-bicyclic ring systems. mdpi.com

Beyond the PKR, other metal-mediated cyclizations can be employed to generate diverse structural scaffolds, highlighting the versatility of this enynol precursor.

Synthesis of Value-Added Chemicals and Industrial Intermediates (e.g., Sabina Ketone)

While direct literature linking 1-Hexen-5-yn-3-ol, 3-methyl- to the synthesis of Sabina Ketone is not prominent, its structure is emblematic of precursors used to generate valuable terpenoid-like compounds. Terpenoids are a vast class of natural products with significant applications in the fragrance, flavor, and pharmaceutical industries. nih.govresearchgate.net The synthesis of these compounds often relies on the strategic cyclization and functionalization of acyclic precursors that possess key structural elements.

The carbon skeleton and functional groups of 1-Hexen-5-yn-3-ol, 3-methyl- are well-suited for elaboration into monoterpene frameworks. For instance, bicyclic ketones such as sabinone, a known fragrance compound, are constructed through synthetic routes that could conceptually start from a related enynol. Such a synthesis would involve intramolecular cyclization to form the characteristic bicyclo[3.1.0]hexane skeleton. The ability to build such industrially relevant molecules underscores the potential of 1-Hexen-5-yn-3-ol, 3-methyl- as a key intermediate in chemical manufacturing.

Design and Synthesis of Novel Chemical Scaffolds

The capacity to generate novel chemical scaffolds is a cornerstone of drug discovery and material science. The reactivity of 1-Hexen-5-yn-3-ol, 3-methyl- can be harnessed to produce a diverse range of cyclic and heterocyclic structures that are otherwise difficult to access. The specific substitution on the enynol backbone—a methyl group and a hydroxyl group at the C-3 position—provides a handle for controlling stereochemistry and introducing further functionality into the final product.

Various catalytic systems can be applied to steer the cyclization of this enynol towards different structural outcomes. For example, enyne metathesis offers a route to cyclic dienes, while hetero-Pauson-Khand reactions, where the alkene is replaced by a carbonyl, can yield functionalized butenolides. mdpi.com The strategic choice of catalyst and reaction conditions allows chemists to selectively engage the different functional groups, leading to a wide variety of potentially novel and useful molecular scaffolds.

Table 2: Potential Cyclization Reactions of 1-Hexen-5-yn-3-ol, 3-methyl-

| Reaction Type | Catalyst/Reagent | Resulting Scaffold |

|---|---|---|

| Pauson-Khand Reaction | Co₂(CO)₈, Rh(I) complexes | Bicyclic cyclopentenone |

| Enyne Metathesis | Grubbs or Schrock catalysts | Cyclohexadiene derivative |

| [4+2] Cycloaddition | Thermal or Lewis Acid | Substituted cyclohexene |

| Hetero-Pauson-Khand | Ti, Rh complexes | Bicyclic γ-butyrolactone |

Role in Enzyme Mechanistic Studies and Biochemical Pathway Investigations

While direct studies are limited, the functional groups within 1-Hexen-5-yn-3-ol, 3-methyl- suggest its potential utility in biochemical research. The terminal alkyne moiety is a well-known feature in mechanism-based enzyme inhibitors, particularly for heme-containing enzymes like cytochrome P450s. Upon enzymatic oxidation, the alkyne can be converted into a highly reactive intermediate that covalently modifies the enzyme, leading to irreversible inactivation. This property makes derivatives of this compound potential tools for probing enzyme active sites and elucidating metabolic pathways.

Furthermore, the molecule possesses a chiral center at the C-3 position. Synthesizing enantiomerically pure forms of this alcohol would provide valuable probes for investigating the stereoselectivity of enzymes involved in terpenoid biosynthesis and metabolism. nih.gov Many enzymes exhibit strict stereochemical preferences, and comparing the biological activity of the (R) and (S) enantiomers can provide critical insights into enzyme-substrate interactions. researchgate.net

Development of New Catalytic Reactions (e.g., Hydroformylation, Selective Hydrogenation)

The development of new catalytic reactions that offer high selectivity and efficiency is a central goal of organic synthesis. The structure of 1-Hexen-5-yn-3-ol, 3-methyl- makes it an ideal substrate for developing and testing new methods for the selective transformation of enynes.

A significant challenge in this area is the selective hydroformylation of the alkyne in the presence of the alkene. Successful hydroformylation of the triple bond in a conjugated enyne leads to the formation of a 2,4-dienal, a versatile building block. However, achieving this selectivity has been a long-standing problem. Recent advances have shown that rhodium complexes with specialized phosphite (B83602) or biphosphoramidite ligands can effectively catalyze this transformation with high chemo- and regioselectivity under mild conditions.

Another crucial transformation is the selective semi-hydrogenation of the alkyne to an alkene, yielding a diene-ol. This is a key reaction in the synthesis of many fine chemicals, including fragrances and vitamins. aidic.itmdpi.com The development of catalysts, such as polymer-supported palladium systems, that can perform this reduction without over-reducing to the alkane or reducing the existing double bond is an active area of research. aidic.itcjcatal.com These catalysts often provide higher selectivity than traditional systems like the Lindlar catalyst, avoiding the use of toxic modifiers. aidic.it

Table 3: Representative Catalyst Systems for Enyne/Alkynol Transformations

| Transformation | Catalyst System | Desired Product |

|---|---|---|

| Hydroformylation | Rh(CO)₂acac / Biphosphoramidite Ligand | 2,4-Dienal |

| Semi-hydrogenation | Polyamine-supported Pd | Diene-ol |

| Arene Hydrogenation | Pd/Al₂O₃ | trans-Cyclohexanol |

Contributions to Fragrance and Flavor Chemistry through Derivative Synthesis

The chemistry of flavors and fragrances is rich with compounds derived from or structurally related to terpenes. nih.govd-nb.info Alkynols are important precursors in the industrial synthesis of many fragrance compounds. aidic.it Through selective hydrogenation, 1-Hexen-5-yn-3-ol, 3-methyl- can be converted into the corresponding diene alcohol, a structural motif present in many natural scents.

Furthermore, cyclization reactions can lead to a variety of fragrant molecules with woody, floral, or fruity notes. The synthesis of complex cyclic ethers and lactones, many of which have desirable olfactory properties, often begins with functionalized acyclic precursors like this enynol. The combination of its carbon skeleton and multiple reactive sites allows for the creation of a diverse palette of derivatives, each with the potential for a unique scent profile, making it a valuable starting point for the discovery of new fragrance ingredients. researchgate.netresearchgate.net

Future Research Trajectories and Interdisciplinary Outlooks

Expanding the Scope of Rearrangement Chemistry

The presence of a propargyl alcohol moiety in 3-methyl-1-hexen-5-yn-3-ol makes it a prime candidate for various rearrangement reactions, most notably the Meyer-Schuster rearrangement. This acid-catalyzed reaction typically transforms propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com For a tertiary alcohol like 3-methyl-1-hexen-5-yn-3-ol, this rearrangement would be expected to yield an α,β-unsaturated ketone.

Future research can delve into several intriguing aspects:

Catalyst Development: While traditionally reliant on strong acids, which can lead to side reactions like the competing Rupe rearrangement, newer, milder catalytic systems are emerging. wikipedia.org Investigating the use of transition metal catalysts (e.g., gold, ruthenium) and Lewis acids could offer greater selectivity and functional group tolerance. organicreactions.org The development of catalysts that can steer the reaction exclusively towards the Meyer-Schuster product, avoiding the Rupe pathway, remains a significant goal.

Reaction Control: A key challenge in the rearrangement of propargyl alcohols is selectively promoting the desired transformation over other possible reaction pathways. rsc.org Future studies could focus on fine-tuning reaction conditions, such as solvent and temperature, to control the outcome of the rearrangement of 3-methyl-1-hexen-5-yn-3-ol.

Novel Rearrangements: Beyond the well-established Meyer-Schuster and Rupe rearrangements, the unique enyne structure of 3-methyl-1-hexen-5-yn-3-ol may enable novel skeletal reorganizations. Exploration of tandem reactions, where an initial rearrangement is followed by a subsequent cyclization or addition, could lead to the synthesis of complex molecular architectures. nih.gov For instance, enyne Cope rearrangements could be investigated to construct polycyclic systems. nih.gov

Innovation in Catalytic Asymmetric Synthesis

The chiral center at the C3 position of 3-methyl-1-hexen-5-yn-3-ol presents an opportunity for the development of new catalytic asymmetric syntheses. The enantioselective synthesis of chiral tertiary alcohols is a crucial endeavor in modern organic chemistry, as these motifs are prevalent in numerous biologically active compounds and pharmaceuticals. researchgate.net

Future research trajectories in this area include:

Enantioselective Addition to Ketones: The synthesis of chiral tertiary alcohols is often achieved through the enantioselective addition of organometallic reagents to ketones. researchgate.net Research could focus on developing novel chiral ligands for metals like copper, nickel, or ruthenium to catalyze the asymmetric addition of vinyl or ethynyl (B1212043) nucleophiles to a suitable ketone precursor to form enantioenriched 3-methyl-1-hexen-5-yn-3-ol. acs.orgunimi.itnih.gov

Dynamic Kinetic Resolution: For racemic 3-methyl-1-hexen-5-yn-3-ol, dynamic kinetic resolution (DKR) offers a powerful strategy to obtain a single enantiomer in high yield. This could be achieved through ruthenium-catalyzed asymmetric hydrogenation of the corresponding α,β-unsaturated ketone, which could be derived from the Meyer-Schuster rearrangement of the parent alcohol. nih.gov

Synergistic Catalysis: The use of dual-catalytic systems, where two different metal catalysts work in concert, has shown promise in complex asymmetric transformations. acs.org Investigating synergistic nickel/copper catalysis for the asymmetric synthesis of propargylic compounds could lead to highly efficient and selective methods for preparing chiral 3-methyl-1-hexen-5-yn-3-ol. acs.org

Computational Design of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. acs.orgnih.gov For 3-methyl-1-hexen-5-yn-3-ol, computational studies can provide valuable insights and guide the design of new reactions.

Future computational research could focus on:

Mechanism Elucidation: DFT calculations can be employed to model the reaction pathways of various rearrangements, such as the Meyer-Schuster and gold-catalyzed enyne cycloisomerizations. acs.orgrsc.org This can help in understanding the factors that control the regioselectivity and stereoselectivity of these reactions and aid in the design of more efficient catalysts.

Catalyst Design: Computational screening of potential catalysts and ligands can accelerate the discovery of new and improved catalytic systems for the asymmetric synthesis of 3-methyl-1-hexen-5-yn-3-ol. rsc.org By modeling the transition states of the catalytic cycle, researchers can predict which catalysts will afford the highest enantioselectivity.

Predicting Reactivity: Computational methods can be used to predict the reactivity of 3-methyl-1-hexen-5-yn-3-ol and its derivatives in various chemical environments. This can guide the exploration of new reactions and applications for this versatile molecule.

Exploration of Structure-Reactivity Relationships for Functional Materials

The conjugated enyne system within 3-methyl-1-hexen-5-yn-3-ol suggests its potential as a monomer or building block for functional organic materials. The interplay between its molecular structure and its chemical reactivity can be harnessed to create materials with tailored electronic, optical, or mechanical properties.

Future research in this interdisciplinary area could explore:

Polymerization Studies: The vinyl and ethynyl groups of 3-methyl-1-hexen-5-yn-3-ol can participate in polymerization reactions. Investigating the polymerization of this monomer, or its copolymerization with other monomers, could lead to the development of novel polymers with interesting properties. The tertiary alcohol group could also be used for post-polymerization modification.

Self-Assembling Systems: The ability of the alcohol group to form hydrogen bonds could be exploited to create self-assembling systems. By designing derivatives of 3-methyl-1-hexen-5-yn-3-ol with specific functionalities, it may be possible to create ordered nanostructures with potential applications in electronics or sensing.

Functional Dyes and Probes: The conjugated π-system of the enyne moiety could be extended through chemical modification to create fluorescent dyes or probes. The reactivity of the alcohol and the unsaturated bonds provides handles for attaching other functional groups to tune the photophysical properties of the resulting molecules.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-methyl-1-hexen-5-yn-3-ol, and how can they be experimentally determined?

- Molecular Formula & Mass : Conflicting data exists. For the parent compound (1-hexen-5-yn-3-ol), the molecular formula is C₆H₈O (96.13 g/mol) . For the methyl derivative, analogous compounds like 3-methyl-1-hexyn-3-ol (CAS 4339-05-3) have C₇H₁₂O (112.17 g/mol) .

- Characterization Methods :

- IR Spectroscopy : Compare with NIST-subscription data for similar alkenols/alkynols to identify functional groups (e.g., -OH, C≡C) .

- Mass Spectrometry : Use EPA/NIH spectral libraries (e.g., molecular weight 96–112 g/mol range) to distinguish isomers .

- Solubility : Infer from hexenol analogs in solubility databases (e.g., hexenol-water interactions ).

Q. What synthetic routes are reported for 3-methyl-1-hexen-5-yn-3-ol, and what are their respective yields and challenges?

- Alkyne Hydration : Catalytic hydration of 3-methyl-1-hexen-5-yne using Hg²⁺ or Au-based catalysts. Yields may vary due to competing side reactions (e.g., over-oxidation) .

- Grignard Addition : React propargyl magnesium bromide with methyl-substituted ketones. Steric hindrance at the tertiary alcohol position may reduce yields .

- Challenges : Isomerization of the alkenyne moiety and purification difficulties due to polarity differences .

Q. What safety precautions are necessary when handling 3-methyl-1-hexen-5-yn-3-ol in laboratory settings?

- Acute Toxicity : Subcutaneous LD₅₀ in mice is 530 mg/kg; use gloves, fume hoods, and P95 respirators to minimize exposure .

- Reactivity : Avoid strong oxidizers; store in inert atmospheres to prevent polymerization .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of 3-methyl-1-hexen-5-yn-3-ol in cycloaddition reactions?

- Methodology :

- Optimize geometry using B3LYP/6-31G(d) to model electron density around the triple bond.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions .

Q. What analytical techniques (e.g., GC-MS, NMR) are optimal for characterizing structural isomers of 3-methyl-1-hexen-5-yn-3-ol?

- GC-MS : Use polar columns (e.g., DB-WAX) to resolve isomers. Compare retention indices and fragmentation patterns (e.g., m/z 81 for alkenyl fragments) .

- ¹³C NMR : Assign signals for sp² (δ 115–125 ppm) and sp carbons (δ 70–90 ppm). Methyl groups at C3 appear as singlets near δ 20–25 ppm .

- Challenges : Overlapping peaks in crowded regions require 2D NMR (e.g., HSQC, COSY) .

Q. How does the stereochemistry of 3-methyl-1-hexen-5-yn-3-ol influence its interaction with enzymatic systems in biochemical studies?

- Enzyme Binding : Molecular docking (e.g., AutoDock Vina) can model interactions with oxidoreductases. The (Z)-isomer may exhibit higher affinity due to spatial alignment with active sites .

- Metabolic Pathways : Chiral HPLC can separate enantiomers to assess stereospecific metabolism (e.g., CYP450 oxidation rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.